molecular formula C5H5BrOS B12072288 2-Bromo-4-methoxythiophene

2-Bromo-4-methoxythiophene

Cat. No.: B12072288
M. Wt: 193.06 g/mol
InChI Key: CNBCXSDWQUOGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methoxythiophene can be synthesized through several methods. One common method involves the bromination of methoxythiophene. For instance, methoxythiophene can be brominated using butyllithium to form this compound . Another method involves the use of brominated alkoxythiophene as a monomer, where hydrogen bromide gas acts as a catalyst and an acid to cleave the alkoxyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxythiophene involves its interaction with various molecular targets and pathways. The presence of the bromine and methoxy groups influences its reactivity and interaction with other molecules. For instance, in polymerization reactions, hydrogen bromide gas generated during the reaction acts as a catalyst and an acid to cleave the alkoxyl group, facilitating the formation of polymers .

Biological Activity

2-Bromo-4-methoxythiophene is an organic compound characterized by a bromine atom and a methoxy group attached to a thiophene ring. With a molecular formula of C_6H_6BrOS and a molecular weight of approximately 193.06 g/mol, this compound exhibits unique electronic properties due to its structural features, making it a subject of interest in various fields, particularly in medicinal chemistry.

The presence of the bromine atom allows for diverse chemical transformations, while the methoxy group enhances solubility in organic solvents. The compound's reactivity is significant for synthesizing more complex molecules, which can be crucial in pharmaceutical applications.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as a potential pharmaceutical intermediate. Compounds with similar structures have shown inhibition of various biological pathways, which suggests that this compound may possess therapeutic potential. However, the exact mechanisms of action remain to be fully elucidated.

Interaction Studies

Interaction studies reveal how this compound binds with biological targets, influencing cellular processes. Understanding these interactions is vital for assessing its potential as a drug candidate. Preliminary studies indicate that it may affect enzyme activity or receptor binding in various biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructure CharacteristicsUnique Features
2-Bromo-4-methylthiopheneContains a methyl group instead of a methoxy groupDifferent reactivity profile due to methyl substitution
2-Bromo-3-methoxythiopheneMethoxy group at position three on the thiophene ringAltered electronic properties affecting reactivity
2-Bromo-4-thiomethylphenolContains a phenolic structure with a thiomethyl groupPotentially different biological activities

The distinct substitution pattern of this compound imparts specific chemical reactivity and properties compared to other brominated thiophenes, enhancing its utility in synthetic applications and biological studies.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives, including this compound. For instance:

  • Inhibition Studies : A study demonstrated that thiophene derivatives could inhibit certain kinases involved in cancer pathways. The structural modifications in compounds like this compound were analyzed for their effects on potency and selectivity against these targets .
  • Antimicrobial Activity : Research has shown that thiophene derivatives exhibit antimicrobial properties. The presence of the methoxy group is believed to enhance these effects, making compounds like this compound candidates for further exploration in antimicrobial drug development .
  • Polymerization Potential : Another study focused on the autopolymerization reactions involving brominated thiophenes, highlighting how compounds like this compound can serve as monomers for synthesizing polythiophenes with potential applications in organic electronics .

Properties

Molecular Formula

C5H5BrOS

Molecular Weight

193.06 g/mol

IUPAC Name

2-bromo-4-methoxythiophene

InChI

InChI=1S/C5H5BrOS/c1-7-4-2-5(6)8-3-4/h2-3H,1H3

InChI Key

CNBCXSDWQUOGFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.